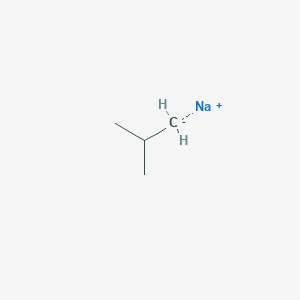
sodium;2-methanidylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sodium;2-methanidylpropane can be synthesized through the reaction of 2-methyl-2-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 2-methyl-2-propanethiol with sodium hydroxide in an aqueous solution. The reaction is carried out at elevated temperatures to ensure complete conversion of the thiol to its sodium salt .
化学反応の分析
Types of Reactions
Sodium;2-methanidylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides to form thioethers.
Oxidation Reactions: It can be oxidized to form disulfides or sulfonates under appropriate conditions.
Reduction Reactions: It can reduce certain organic compounds, such as ketones and aldehydes, to their corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium hypochlorite are used for oxidation.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Major Products Formed
Substitution Reactions: Thioethers
Oxidation Reactions: Disulfides, sulfonates
Reduction Reactions: Alcohols
科学的研究の応用
Sodium;2-methanidylpropane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of sodium;2-methanidylpropane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged sulfur atom, which readily forms bonds with electrophiles. The compound can also undergo oxidation and reduction reactions, further expanding its reactivity profile .
類似化合物との比較
Similar Compounds
- Sodium methanethiolate
- Sodium ethanethiolate
- Sodium propanethiolate
Uniqueness
Sodium;2-methanidylpropane is unique due to its branched structure, which provides steric hindrance and affects its reactivity compared to linear thiolates. This structural feature makes it particularly useful in selective reactions where steric effects play a crucial role .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and stability make it a valuable reagent in organic synthesis, biological modifications, and industrial production processes.
特性
CAS番号 |
864974-51-6 |
|---|---|
分子式 |
C4H9Na |
分子量 |
80.10 g/mol |
IUPAC名 |
sodium;2-methanidylpropane |
InChI |
InChI=1S/C4H9.Na/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 |
InChIキー |
WSOUKJQSABOGAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[CH2-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


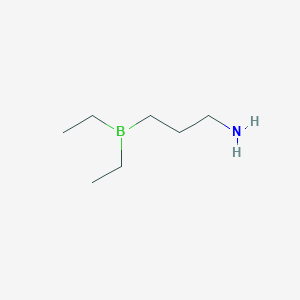
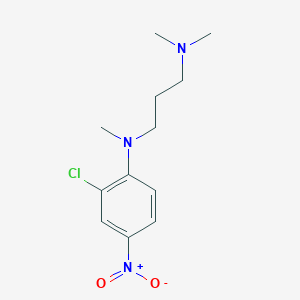

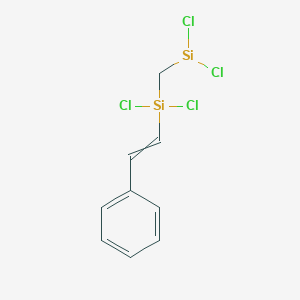
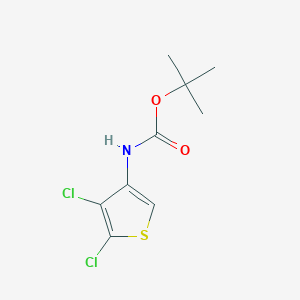
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
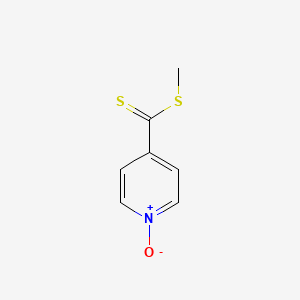
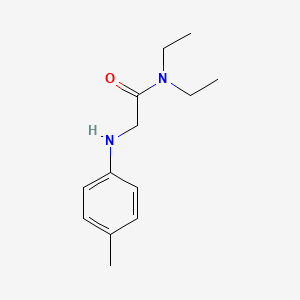

![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
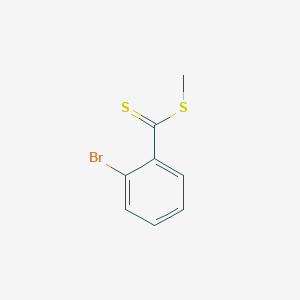
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
